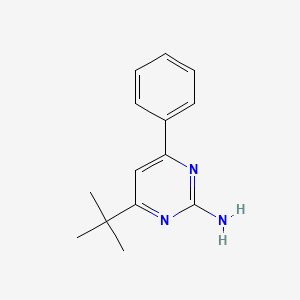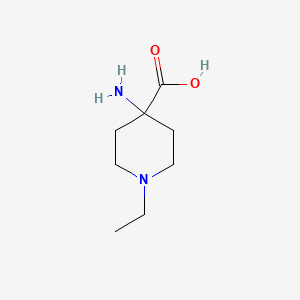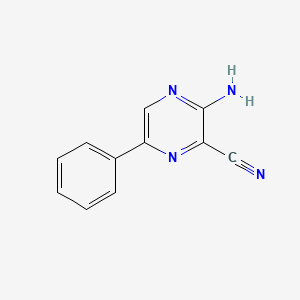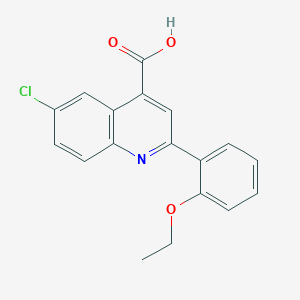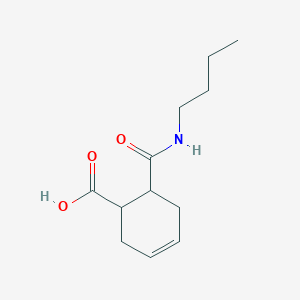![molecular formula C11H15F3N2 B1275366 {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 884504-58-9](/img/structure/B1275366.png)
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine" does not appear to be directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes a novel compound with a pyrano[3,2-c]quinoline skeleton that is substituted with an amino group and a dimethylamino phenyl group . The second paper discusses Schiff base ligands with a pyrazolone core and various substituents, including a dimethylamino group . These compounds, while not identical, share some structural features with the compound , such as the presence of amino groups and substituted phenyl rings.
Synthesis Analysis
The synthesis of the compounds in the papers involves multi-step organic reactions. The first paper details the synthesis of a complex pyrano[3,2-c]quinoline derivative, which was characterized using various spectroscopic techniques . The second paper reports the preparation of Schiff base ligands through the reaction of phenylhydrazine with acetylacetone and then condensation with different aldehydes . Although the exact synthesis of "{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine" is not provided, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structures of the compounds in the papers were elucidated using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray crystallography . These techniques provided detailed information about the molecular geometry and electronic properties of the compounds. For the compound of interest, similar analytical methods would be used to determine its structure.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds studied. However, the first paper mentions that the compound exhibits nonlinear optical behavior, suggesting that it may participate in unique chemical interactions due to its electronic properties . The second paper does not discuss the reactivity of the synthesized Schiff bases in detail .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds were investigated using various computational methods. The first paper employed Density Functional Theory (DFT) to calculate chemical shifts, vibrational wavenumbers, and thermodynamic properties . The second paper provided crystallographic data, including unit cell parameters and crystal density . These studies give insights into the stability, reactivity, and potential applications of the compounds. For "{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine", similar properties such as dipole moment, polarizability, and hyperpolarizability would be of interest to determine its suitability for applications in materials science or pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Charge Transfer and Ionization Studies
- Local Ionization and Charge Transfer Dynamics : The molecule has been studied for its local photoionization pathways and charge-transfer dynamics using Rydberg fingerprint spectroscopy. This research revealed how laser wavelengths can control the activation of individual ionization centers within the molecule, providing insights into ultrafast charge-transfer processes (Cheng et al., 2005).
Application in Chiral Compounds
- Optical Resolution in Chiral Compounds : The compound has applications in optical resolution, specifically in the resolution of enantiomers by preferential crystallization. This process is critical for the production of chiral compounds used in various chemical and pharmaceutical applications (Saigo, 1985).
Ring Transformation and Synthesis Studies
Ring Transformations in Heterocyclic Compounds : Studies on ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles have been conducted, showcasing the versatility of the molecule in synthesizing complex heterocyclic structures (Plas et al., 2010).
Synthesis of Triazine Derivatives : The compound plays a role in the synthesis of 1,3,5-triazine derivatives, a class of compounds with various industrial and research applications (Zhang Li-hu, 2014).
Pharmaceutical Research
Development of Neurokinin-1 Receptor Antagonists : It has been utilized in the development of neurokinin-1 receptor antagonists, showcasing its potential in therapeutic applications, particularly in the field of neurology and psychiatry (Harrison et al., 2001).
Synthesis of Anti-Inflammatory and Anti-Microbial Agents : There's research into its use for synthesizing pyrimidine-5-carboxylate derivatives, which have shown promising anti-inflammatory and anti-microbial properties (A.S. Dongarwar et al., 2011).
Optics and Fluorescence
Optical Limiting Properties in Metallophthalocyanines : The compound's derivatives have been studied for their nonlinear optical properties and potential in optical limiting applications, which is significant in the field of material sciences (Bıyıklıoğlu et al., 2019).
Fluorescent Probes for Carbon Dioxide Monitoring : Fluorescent probes based on this compound have been developed for real-time monitoring of low carbon dioxide levels, indicating its application in environmental monitoring and potentially in medical diagnostics (Wang et al., 2015).
Safety And Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLFIBVORKOVPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


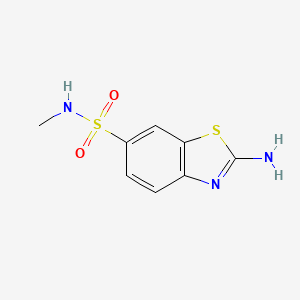
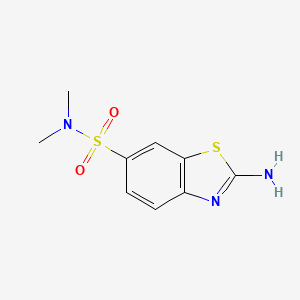

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)

